5-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
5-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,3,4-tetrahydronaphthalene derivatives with oxidizing agents to introduce the hydroxy and oxo functionalities .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available naphthalene derivatives. The process often includes steps such as hydrogenation, oxidation, and functional group transformations under optimized conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted naphthalene derivatives .
Scientific Research Applications
5-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its hydroxy and oxo groups play crucial roles in these interactions, facilitating binding to target molecules and modulating their activity .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Shares the naphthalene backbone but lacks the hydroxy and oxo functionalities.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Similar structure with additional hydroxyl groups.
5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl-acetic acid: Contains similar functional groups but with a different core structure
Uniqueness: 5-Hydroxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific combination of hydroxy and oxo groups on the naphthalene backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-3,7,12H,4-5H2,(H,14,15) |
InChI Key |
PRCCTYGSTVGYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1C=CC=C2O)C(=O)O |
Origin of Product |
United States |
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